molecular formula C10H13NO B14285444 2-[(But-2-en-1-yl)oxy]aniline CAS No. 132396-65-7

2-[(But-2-en-1-yl)oxy]aniline

Cat. No.: B14285444
CAS No.: 132396-65-7
M. Wt: 163.22 g/mol
InChI Key: WSKORDSOMAFHOC-UHFFFAOYSA-N
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Description

2-[(But-2-en-1-yl)oxy]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a but-2-en-1-yloxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-en-1-yl)oxy]aniline typically involves the reaction of aniline with but-2-en-1-ol in the presence of a suitable catalyst. One common method involves heating aniline with but-2-en-1-ol and a base such as potassium hydroxide (KOH) in a steel reactor at elevated temperatures (around 300°C) for a specific duration . The reaction mixture is then cooled, and the product is isolated through extraction and purification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-en-1-yl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(But-2-en-1-yl)oxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(But-2-en-1-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Methylbut-2-en-1-yl)oxy]aniline: A similar compound with a methyl group on the butenyl chain.

    4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: Another derivative with a different substitution pattern on the aniline ring.

Uniqueness

2-[(But-2-en-1-yl)oxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in polymer chemistry and materials science.

Properties

CAS No.

132396-65-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-but-2-enoxyaniline

InChI

InChI=1S/C10H13NO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2-7H,8,11H2,1H3

InChI Key

WSKORDSOMAFHOC-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=CC=C1N

Origin of Product

United States

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